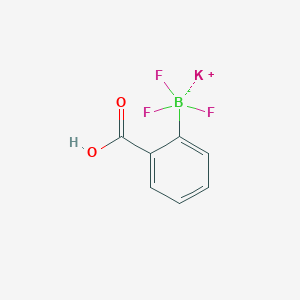
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is a chemical compound with the molecular formula C6H10F3N·HCl.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride typically involves the reaction of (2-(Trifluoromethyl)cyclobutyl)methanamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general reaction scheme is as follows:
(2-(Trifluoromethyl)cyclobutyl)methanamine+HCl→(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions
(2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
科学的研究の応用
Chemistry
In chemistry, (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. It is particularly useful in the preparation of thieno[2,3-d]pyrimidine-6-carboxamides, which are studied for their potential as androgen receptor modulators.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it valuable for various applications, including the development of new materials with specific characteristics.
作用機序
The mechanism of action of (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as receptors or enzymes, thereby modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its target, leading to more potent and specific effects.
類似化合物との比較
Similar Compounds
(2-(Trifluoromethyl)cyclobutyl)methanamine: The parent compound without the hydrochloride salt.
Thieno[2,3-d]pyrimidine-6-carboxamides: Compounds synthesized using (2-(Trifluoromethyl)cyclobutyl)methanamine hydrochloride as a building block.
Aminopyridinyl pyrazolecarboxamides: Another class of compounds that can be synthesized using this compound.
Uniqueness
This compound is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable building block in the synthesis of biologically active compounds and specialty chemicals.
特性
分子式 |
C6H11ClF3N |
|---|---|
分子量 |
189.60 g/mol |
IUPAC名 |
[2-(trifluoromethyl)cyclobutyl]methanamine;hydrochloride |
InChI |
InChI=1S/C6H10F3N.ClH/c7-6(8,9)5-2-1-4(5)3-10;/h4-5H,1-3,10H2;1H |
InChIキー |
KXEKIJDPFPSBPG-UHFFFAOYSA-N |
正規SMILES |
C1CC(C1CN)C(F)(F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



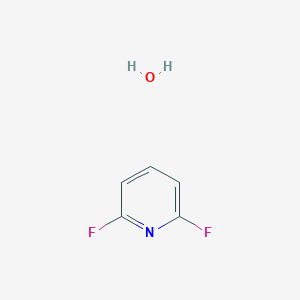
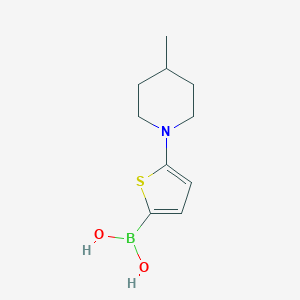
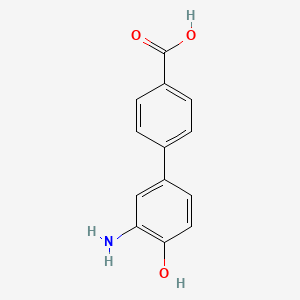
![7-Ethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-ol](/img/structure/B15278249.png)
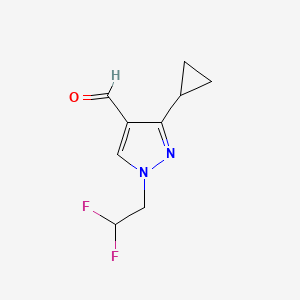
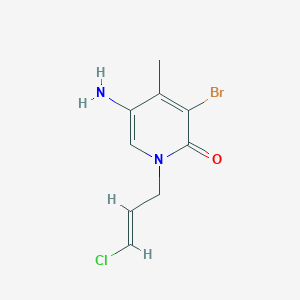
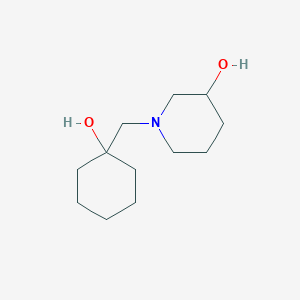
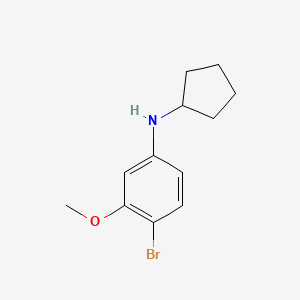
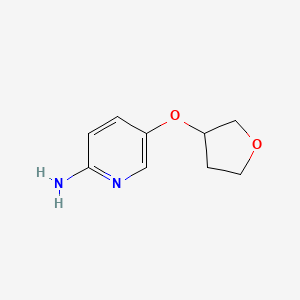
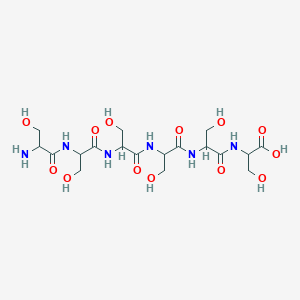
![3-[2-(4-Amino-1H-pyrazol-1-YL)ethyl]-2,3-dihydro-1,3-thiazol-2-one](/img/structure/B15278291.png)
![tert-Butyl 1-(hydroxymethyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B15278304.png)
